
(2R)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid: is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with two methyl groups and an amino acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a series of cyclization reactions, often starting from simpler hydrocarbons.
Substitution with Methyl Groups:
Introduction of the Amino Acid Moiety: The amino acid moiety is introduced through a series of reactions involving the formation of an amide bond, followed by hydrolysis to yield the final product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can be employed to modify the amino acid moiety, potentially converting it into different functional groups.
Substitution: The compound can participate in substitution reactions, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution.
Major Products:
Oxidation Products: Hydroxylated or carbonyl derivatives.
Reduction Products: Modified amino acid derivatives.
Substitution Products: Compounds with different functional groups replacing the amino group.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, affecting various biochemical pathways.
Protein Interaction: It can interact with proteins, influencing their structure and function.
Medicine:
Drug Development: The compound is explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry:
Material Science: The compound is used in the development of new materials with unique properties.
Agriculture: It has applications in the formulation of agrochemicals.
作用機序
The mechanism of action of (2R)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved include modulation of enzyme activity, receptor binding, and signal transduction.
類似化合物との比較
(2R)-2-Amino-2-(3,4-dimethylcyclohexyl)propanoic acid: Similar structure with a propanoic acid moiety.
(2R)-2-Amino-2-(3,4-dimethylcyclohexyl)butanoic acid: Contains a butanoic acid moiety.
Uniqueness:
Structural Features: The specific arrangement of the cyclohexane ring and the amino acid moiety in (2R)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid provides unique chemical and biological properties.
Reactivity: The compound’s reactivity in various chemical reactions distinguishes it from similar compounds.
Applications: Its diverse applications in different fields highlight its versatility and importance.
特性
分子式 |
C10H19NO2 |
|---|---|
分子量 |
185.26 g/mol |
IUPAC名 |
(2R)-2-amino-2-(3,4-dimethylcyclohexyl)acetic acid |
InChI |
InChI=1S/C10H19NO2/c1-6-3-4-8(5-7(6)2)9(11)10(12)13/h6-9H,3-5,11H2,1-2H3,(H,12,13)/t6?,7?,8?,9-/m1/s1 |
InChIキー |
MLDGCEUHSNYVKK-RLKGBJSKSA-N |
異性体SMILES |
CC1CCC(CC1C)[C@H](C(=O)O)N |
正規SMILES |
CC1CCC(CC1C)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine](/img/structure/B13341037.png)
![1-[2-(Piperidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13341046.png)
![Ethyl 6-oxo-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate](/img/structure/B13341050.png)
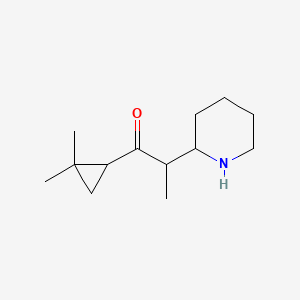
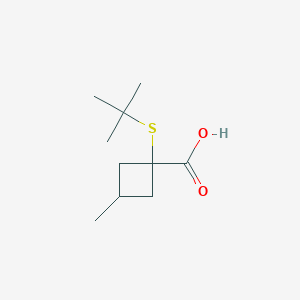

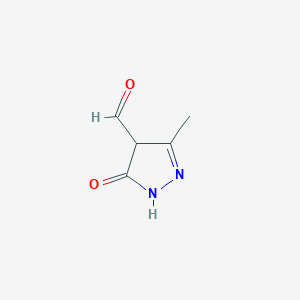
![3-Bromo-6-butyl-2-methyl-5,6-dihydro-7H-imidazo[1,5-a]imidazol-7-one](/img/structure/B13341067.png)
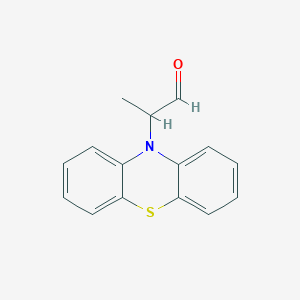
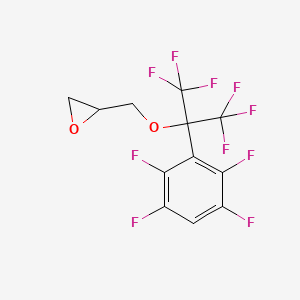

![2-Isopropylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13341096.png)

